molecular formula C28H20N2O2S B11559941 O-[3-(naphthalen-1-ylcarbamoyl)phenyl] naphthalen-1-ylcarbamothioate

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] naphthalen-1-ylcarbamothioate

Cat. No.: B11559941
M. Wt: 448.5 g/mol
InChI Key: JUGUFTVDBXKHLL-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide is an organic compound that features a benzamide core substituted with naphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the benzamide intermediate with naphthalene-1-isothiocyanate under mild conditions.

    Final Coupling: The final product is obtained by coupling the intermediate with naphthalene-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Naphthoquinones and related oxidized derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in metal-catalyzed coupling reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form stable complexes that facilitate catalytic reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a ligand in coordination chemistry and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C28H20N2O2S

Molecular Weight

448.5 g/mol

IUPAC Name

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] N-naphthalen-1-ylcarbamothioate

InChI

InChI=1S/C28H20N2O2S/c31-27(29-25-16-6-10-19-8-1-3-14-23(19)25)21-12-5-13-22(18-21)32-28(33)30-26-17-7-11-20-9-2-4-15-24(20)26/h1-18H,(H,29,31)(H,30,33)

InChI Key

JUGUFTVDBXKHLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)OC(=S)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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